molecular formula C8H12O2S B7728588 2,3,3a,4,7,7a-Hexahydro-1-benzothiophene 1,1-dioxide CAS No. 93638-55-2

2,3,3a,4,7,7a-Hexahydro-1-benzothiophene 1,1-dioxide

Cat. No.: B7728588
CAS No.: 93638-55-2
M. Wt: 172.25 g/mol
InChI Key: NTHADLFTOIMHGB-UHFFFAOYSA-N
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Description

2,3,3a,4,7,7a-Hexahydro-1-benzothiophene 1,1-dioxide is a chemical compound with the molecular formula C8H12O2S and a molecular weight of 172.248 g/mol . This compound is part of the benzothiophene family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3a,4,7,7a-Hexahydro-1-benzothiophene 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of sulfur-containing compounds and cyclization agents to form the benzothiophene ring structure . The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

2,3,3a,4,7,7a-Hexahydro-1-benzothiophene 1,1-dioxide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides .

Scientific Research Applications

2,3,3a,4,7,7a-Hexahydro-1-benzothiophene 1,1-dioxide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,3a,4,7,7a-Hexahydro-1-benzothiophene 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2,3,3a,4,7,7a-Hexahydro-1-benzothiophene 1,1-dioxide include other benzothiophene derivatives such as:

Uniqueness

What sets this compound apart is its unique structural features and the presence of the dioxide functional group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

2,3,3a,4,7,7a-hexahydro-1-benzothiophene 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O2S/c9-11(10)6-5-7-3-1-2-4-8(7)11/h1-2,7-8H,3-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTHADLFTOIMHGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)C2C1CC=CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80918270
Record name 2,3,3a,4,7,7a-Hexahydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93638-55-2
Record name Benzo(c)thiophene, 1,3,3a,4,7,7a-hexahydro-2,2-dioxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093638552
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,3a,4,7,7a-Hexahydro-1H-1-benzothiophene-1,1-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80918270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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